(2-Ethyl-4-fluorophenyl)acetonitrile
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Overview
Description
(2-Ethyl-4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C10H10FN It is a derivative of acetonitrile, where the acetonitrile group is attached to a 2-ethyl-4-fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-fluorophenyl)acetonitrile typically involves the reaction of 2-ethyl-4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.
Reduction: Formation of 2-ethyl-4-fluorophenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2-Ethyl-4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethyl-4-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The molecular targets and pathways involved would vary based on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetonitrile
- 2-Ethylphenylacetonitrile
- 4-Methylphenylacetonitrile
Uniqueness
(2-Ethyl-4-fluorophenyl)acetonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-ethyl-4-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-8-7-10(11)4-3-9(8)5-6-12/h3-4,7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBDBKIFMQZAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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